![molecular formula C13H18O3 B14500191 3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid CAS No. 64730-72-9](/img/structure/B14500191.png)
3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid typically involves the hydroxylation of ibuprofen. One common method is the reaction of ibuprofen with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available ibuprofen. The process includes hydroxylation, purification, and crystallization to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent ibuprofen compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-keto-ibuprofen or 2-carboxy-ibuprofen.
Reduction: Formation of ibuprofen.
Substitution: Formation of various substituted ibuprofen derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is widely used in scientific research due to its pharmacological properties :
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its anti-inflammatory and analgesic effects, and its role as a metabolite of ibuprofen.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Wirkmechanismus
The compound exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: The parent compound, widely used as an NSAID.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
1-Hydroxyibuprofen: A positional isomer with the hydroxyl group at the 1-position
Uniqueness: 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial reference material in pharmaceutical research and quality control, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
64730-72-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
GSVPDLNMVPXACN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



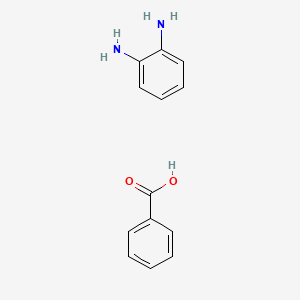
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

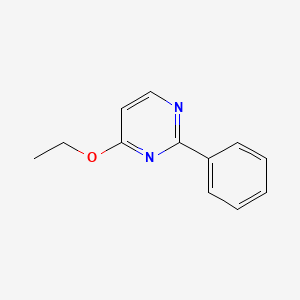
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
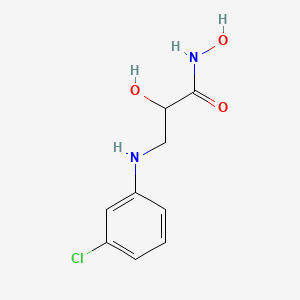

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
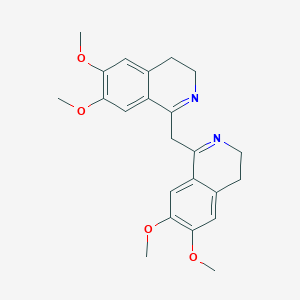
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
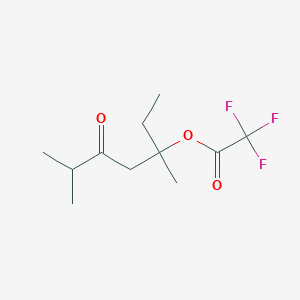
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
